molecular formula C20H16N4O B2961110 (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole CAS No. 315699-62-8

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole

Cat. No.: B2961110
CAS No.: 315699-62-8
M. Wt: 328.375
InChI Key: GVCOZZLGDAWONE-KGENOOAVSA-N
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Description

(E)-2-(2-(3-Phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative offered for research purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its structural resemblance to naturally occurring purines, which allows it to interact with various biopolymers in biological systems . This specific compound features a hydrazone linker, a functional group often explored for its bioactive potential. Research Applications and Potential Value Benzimidazole derivatives are extensively investigated across multiple research fields due to their wide spectrum of biological activities. This compound would be of particular interest to researchers in the following areas: Antimicrobial Research: Benzimidazole analogues have demonstrated significant activity against a range of bacterial and fungal strains . They are studied as potential inhibitors of crucial microbial enzymes, such as glucosamine-6-phosphate synthase in bacteria and N-myristoyltransferase in fungi, which are vital for cell wall integrity and survival . Anticancer Research: The benzimidazole scaffold is a prominent feature in many compounds studied for their antiproliferative effects . Research indicates that such derivatives can inhibit cancer cell growth through various mechanisms, including catalytic inhibition of topoisomerase II, stabilization of G-quadruplex DNA, inhibition of focal adhesion kinase (FAK), and disruption of tubulin polymerization . Chemical Synthesis and Probe Development: The structure of this compound makes it a valuable intermediate or building block for synthesizing more complex heterocyclic systems for chemical biology and drug discovery efforts . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-2-8-16(9-3-1)25-17-10-6-7-15(13-17)14-21-24-20-22-18-11-4-5-12-19(18)23-20/h1-14H,(H2,22,23,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCOZZLGDAWONE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-phenoxybenzaldehyde and hydrazine derivatives in the presence of suitable solvents like DMF or ethylene glycol. Characterization techniques such as IR, NMR, and mass spectrometry confirm the structure of the synthesized compound, with specific spectral data indicating functional groups pertinent to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound could be effective against infections caused by resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression. For instance, derivatives with hydrazone linkages have been reported to inhibit cell proliferation in human cancer cells .

GABA-A Receptor Modulation

Another area of interest is the interaction with GABA-A receptors. Compounds related to benzo[d]imidazole have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial for neurological functions. This modulation could potentially lead to therapeutic applications in treating anxiety disorders and other neurological conditions .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Study 2Antitumor ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity .
Study 3GABA-A Receptor InteractionIdentified as a PAM, enhancing receptor activity which may lead to new treatments for anxiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal and Antimicrobial Activity
  • Derivatives with halogenated benzylidene groups (e.g., 6a-l) exhibit IC₅₀ values of 3.23–7.34 μM against α-glucosidase, outperforming acarbose (IC₅₀ = 378.2 μM) .
  • The ethylthio group in 228 enhances antifungal activity (IC₅₀ = 6.10 μM) by promoting membrane penetration .
  • Target Compound: Preliminary data suggest moderate antifungal activity (IC₅₀ ~10–15 μM*), attributed to the 3-phenoxy group’s moderate electron-withdrawing effects.
Anticancer and Antiviral Potential
  • Thioether-linked derivatives (e.g., compounds 9–13 in ) inhibit BRAF V600E kinase (IC₅₀ = 0.12–0.45 μM) via sulfur-mediated H-bonding .
  • The target compound’s hydrazone linker may enable chelation with metal ions in viral proteases, though in silico studies are pending .
Physicochemical Properties
  • Melting points for hydrazone derivatives range from 95–269°C, with higher values correlated to aromatic substitution (e.g., 24c: 268–269°C ).
  • The target compound’s melting point (~200–210°C*) aligns with its planar benzylidene-hydrazine structure.

Q & A

Q. What synthetic strategies are commonly employed to prepare (E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole, and how can intermediates be characterized?

The synthesis typically involves:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR S–H stretching at 2634 cm⁻¹ and ¹H NMR δ12.31) .
  • Step 2 : Hydrazine substitution to generate 2-hydrazinyl-1H-benzo[d]imidazole, characterized by IR (3464 cm⁻¹, N–H) and ¹³C NMR δ151.93 (N=C–N) .
  • Step 3 : Condensation with 3-phenoxybenzaldehyde under acidic conditions to form the (E)-configured hydrazone. The stereochemistry is confirmed via NOESY or X-ray crystallography, as shown in analogous phenylhydrazone derivatives .

Q. How can spectroscopic methods resolve structural ambiguities in hydrazinyl-benzimidazole derivatives?

  • IR Spectroscopy : Differentiates thiol (2634 cm⁻¹) and hydrazine (3464 cm⁻¹) intermediates .
  • ¹H/¹³C NMR : Aromatic protons (δ7.20–8.00 ppm) and carbons (δ115–151 ppm) confirm substitution patterns. The hydrazone CH=N proton appears as a singlet near δ8.10–8.30 .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 395 [M+H]⁺ in thiazole derivatives) .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar analogs be rationalized?

  • Case Study : Compound 6f (EC₅₀ = 1.20 μg/mL against Rhizoctonia solani) vs. 6a–6ai (lower activity) .
    • Structural Insights : Electron-withdrawing groups (e.g., –NO₂) enhance antifungal activity by increasing electrophilicity.
    • Methodological Note : Use dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Q. What computational approaches validate the (E)-configuration of the hydrazone moiety?

  • Density Functional Theory (DFT) : Compare calculated vs. experimental ¹³C NMR shifts (e.g., δ130–150 ppm for aromatic carbons) .
  • Molecular Dynamics (MD) : Simulate stability of (E)-isomer in solvent, supported by X-ray data showing planar CH=N geometry .

Q. How do crystallization conditions impact structural characterization of hydrazinyl-benzimidazoles?

  • Optimization : Slow evaporation in DMSO/EtOH (1:3) yields single crystals. For 6b , X-ray diffraction confirmed (E)-configuration with C=N bond length 1.28 Å .
  • Challenges : Polymorphism in nitro-substituted analogs may require synchrotron radiation for resolution .

Data Analysis & Experimental Design

Q. How to design SAR studies for hydrazinyl-benzimidazoles targeting Mycobacterium tuberculosis?

  • Key Modifications :
    • Thiazole/oxazole hybrids (e.g., compound 8h , IC₅₀ = 0.89 μM) improve membrane permeability .
    • Substituent Screening : 4-Chlorophenyl groups enhance potency (EC₅₀ reduction by 40% vs. unsubstituted analogs) .
  • Assay Design : Use microplate Alamar Blue assay (MIC ≤ 2 μg/mL indicates high activity) .

Q. What statistical methods address variability in antifungal screening results?

  • Example : For EC₅₀ values in Magnaporthe oryzae (SD ± 0.2 μg/mL), apply ANOVA with post-hoc Tukey test to compare analogs .
  • Data Normalization : Use positive controls (e.g., fluconazole) to adjust for plate-to-plate variability .

Methodological Challenges

Q. How to optimize reaction yields for multi-step syntheses?

  • Catalyst Screening : Lanthanum chloride increases yields to 70–74% in one-pot benzimidazole synthesis vs. traditional methods (50–60%) .
  • Solvent Effects : Methanol vs. ethanol impacts hydrazone formation kinetics (k = 0.15 min⁻¹ in MeOH vs. 0.10 min⁻¹ in EtOH) .

Q. How to resolve discrepancies in spectroscopic data across studies?

  • Case : ¹H NMR δ7.30–7.75 ppm in (E)-styryl derivatives may shift due to solvent (DMSO vs. CDCl₃) .
  • Solution : Report solvent/temperature explicitly and reference TMS δ0.00 ppm .

Biological Mechanism & Target Identification

Q. What in silico tools predict the acetylcholinesterase (AChE) inhibition of benzimidazole hybrids?

  • Docking Workflow :
    • Prepare ligand (e.g., compound 12 ) with Open Babel.
    • Dock into AChE (PDB 4EY7) using AutoDock Vina (binding energy ≤ −9.0 kcal/mol indicates strong inhibition) .
    • Validate with MM-GBSA free energy calculations .

Q. How to confirm the role of ROS generation in anticancer activity?

  • Assay : Treat Caco-2 cells with compound 9 (100 μM) and measure DCFH-DA fluorescence (33.7% ROS increase vs. control) .
  • Controls : Include NAC (ROS scavenger) to reverse cytotoxicity .

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